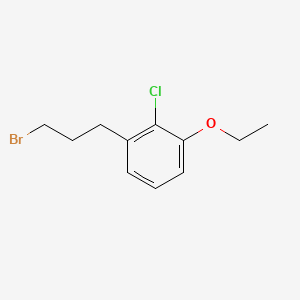
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene typically involves the halogenation of an appropriate benzene derivative. One common method is the bromination of 1-(2-chloro-3-ethoxyphenyl)propane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
科学研究应用
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(3-Bromopropyl)-3-ethoxybenzene: The position of the chloro group is different, which can affect its reactivity and applications.
1-(3-Bromopropyl)-2-ethoxybenzene:
Uniqueness
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.
生物活性
1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrClO |
| CAS Number | 1806328-01-7 |
| Molecular Weight | 285.59 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound can be approached through various methods, typically involving the bromination of propyl compounds followed by chlorination and ethoxylation processes. The exact synthetic route may vary based on the desired yield and purity of the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and colon carcinoma cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Immunological Properties
Research has indicated that similar compounds can influence immune responses. For example, some derivatives have been shown to enhance the proliferative response of human peripheral blood mononuclear cells (PBMC) when stimulated with phytohemagglutinin A (PHA), suggesting potential applications in immunotherapy .
Case Studies
- In Vivo Studies : In a study involving mice, exposure to related brominated compounds resulted in significant increases in tumor incidence, particularly bronchioloalveolar adenomas and carcinomas. The study suggested a dose-dependent relationship between exposure levels and tumor development .
- Cytotoxicity Assays : A series of cytotoxicity assays revealed that certain derivatives of this compound exhibited moderate cytotoxicity against human cancer cell lines at concentrations around 50 µg/ml, with inhibition rates reaching up to 60% compared to controls .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, particularly G1/S or G2/M transitions.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism for cytotoxicity.
- Immune Modulation : Enhancing T-cell proliferation and cytokine production could be part of its immunomodulatory effects.
属性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-chloro-3-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI 键 |
MYKNTFMDWNJLPG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1Cl)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















